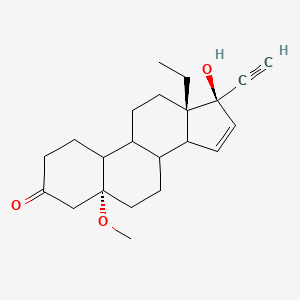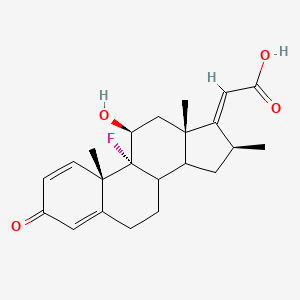
Methotrexate-d7 Heptaglutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.
Scientific Research Applications
1. Carcinogenic Potential Assessment
- Methotrexate has been tested for carcinogenic potential in Swiss mice and Syrian golden hamsters. The study did not find an increased incidence of tumors in either species, despite observing hepatic alterations such as hydropic degeneration, fatty metamorphosis, and necrosis (Rustia & Shubik, 1973).
2. Treatment Response Markers in Rheumatoid Arthritis
- Methotrexate's role in treating rheumatoid arthritis has been explored, with studies evaluating potential biomarkers predicting its treatment effectiveness. Relevant biomarkers include RBC MTX polyglutamate levels and genetic variations in genes from biological and metabolic pathways (Halilova et al., 2012).
3. Pharmacokinetics in Reticulocytic Rats
- The metabolism of methotrexate in rat erythrocytes, particularly its persistence, has been investigated using the reticulocytic rat as a model. This study offers insights into polyglutamate metabolism and supports the hypothesis that red cell methotrexate polyglutamates arise from developing erythrocytes in the marrow (Krakower & Kamen, 1984).
4. Prevention and Management of Toxicities in High-Dose Methotrexate
- High-dose methotrexate is used in treating various cancers, and this research provides comprehensive recommendations for preventing toxicity, including acute kidney injury, and detailed treatment guidance (Howard et al., 2016).
5. Quantification of Methotrexate Polyglutamates in Red Blood Cells
- An improved high-performance liquid chromatography method for quantifying methotrexate polyglutamates in erythrocytes has been developed. This methodology is significant for monitoring the concentration of methotrexate polyglutamates in patients, particularly in cases like juvenile idiopathic arthritis (Hroch et al., 2009).
6. Antileukemic Effects of Methotrexate Polyglutamates
- A study on childhood acute lymphoblastic leukemia indicates that higher concentrations of methotrexate polyglutamates in ALL blasts are associated with greater antileukemic effects. This establishes a rationale for high-dose methotrexate in such treatments (Masson et al., 1996).
properties
Product Name |
Methotrexate-d7 Heptaglutamate |
|---|---|
Molecular Formula |
C50H57D7N14O23 |
Molecular Weight |
1236.17 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






